molecular formula C20H15N3O2S B3617695 1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole

1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole

Cat. No.: B3617695
M. Wt: 361.4 g/mol
InChI Key: KBWWGKMJDRZQKE-UHFFFAOYSA-N
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Description

1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of benzoyl, benzylsulfanyl, and furan groups attached to the triazole ring. These structural features may impart unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the formation of a hydrazide intermediate, followed by cyclization with a suitable reagent to form the triazole ring. The benzoyl, benzylsulfanyl, and furan groups can be introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to achieve efficient and scalable production. The choice of reagents and reaction parameters would be critical to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The benzoyl, benzylsulfanyl, and furan groups may participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, antimicrobial properties, or other bioactivities.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory properties.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to active sites, altering protein function, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole include other triazole derivatives with different substituents. Examples include:

  • 1-Benzoyl-3-(furan-2-YL)-1H-1,2,4-triazole
  • 1-Benzoyl-5-(methylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole
  • 1-Benzoyl-5-(benzylsulfanyl)-3-(thiophen-2-YL)-1H-1,2,4-triazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical and biological properties. The presence of both benzylsulfanyl and furan groups on the triazole ring could influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

[5-benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-19(16-10-5-2-6-11-16)23-20(26-14-15-8-3-1-4-9-15)21-18(22-23)17-12-7-13-25-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWWGKMJDRZQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NN2C(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole
Reactant of Route 2
1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole
Reactant of Route 3
1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole
Reactant of Route 4
1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole
Reactant of Route 5
1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole
Reactant of Route 6
1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole

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